molecular formula C9H7F3N2O2 B2741647 8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 459191-31-2

8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No. B2741647
CAS RN: 459191-31-2
M. Wt: 232.162
InChI Key: TWGPRVZKUXCWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, also known as 8-amino-6-trifluoromethyl-1,4-benzoxazin-3-one and abbreviated as ATFB, is a heterocyclic organic compound with a trifluoromethyl group at the 6-position. ATFB is a valuable synthetic intermediate used in the synthesis of a variety of heterocyclic compounds such as benzopyrans, benzopyridines, and benzothiazoles. It is also a versatile reagent for the synthesis of a variety of biologically active compounds.

Scientific Research Applications

Pharmacological Characterization and Imaging Applications

Pharmacological Characterization and Dynamic Receptor Occupancy Imaging : A novel compound, distinct but related in structural complexity to the chemical , was pharmacologically characterized for its selective activation of specific GABA(A) receptor subtypes. The study utilized positron emission tomography (PET) to determine the dynamic occupancies of the benzodiazepine binding site of human brain GABA(A) receptors following oral administration. This research underlines the compound's potential in neuroscience, especially for conditions influenced by GABAergic transmission (Laere et al., 2008).

Environmental and Health Research

Toxicological Profile and Industrial Safety : A separate study focused on a related aromatic amino compound, highlighting the importance of understanding the toxicological profiles of such chemicals. It reported on a case of poisoning due to inhalation at an industrial setting, emphasizing the need for safety measures in handling and potential risks of exposure to similar compounds (Tao et al., 2022).

Absorption and Metabolism in Humans

Dietary Benzoxazinoids Absorption : Research on the absorption, metabolism, and excretion of dietary benzoxazinoids, compounds related to the chemical structure , in humans provided insights into how such compounds are processed in the body. The study found that certain benzoxazinoids and their metabolites are present in human plasma and urine after consumption, suggesting potential health impacts or benefits (Adhikari et al., 2013).

Novel Antibiotic Development

Boron-Containing Antibiotics : The development and metabolic profiling of a novel boron-containing antibiotic, showcasing a different but relevant application of complex organic compounds in battling resistant bacterial infections. The study delved into the disposition and metabolism of this antibiotic in humans, offering a template for researching and understanding the metabolic pathways and therapeutic potential of similarly structured compounds (Bowers et al., 2013).

properties

IUPAC Name

8-amino-6-(trifluoromethyl)-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2/c10-9(11,12)4-1-5(13)8-6(2-4)14-7(15)3-16-8/h1-2H,3,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGPRVZKUXCWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS RN

459191-31-2
Record name 8-amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.